molecular formula C11H13BrN2O2 B1425841 N-(6-bromopyridin-2-yl)oxane-3-carboxamide CAS No. 1270881-89-4

N-(6-bromopyridin-2-yl)oxane-3-carboxamide

Cat. No.: B1425841
CAS No.: 1270881-89-4
M. Wt: 285.14 g/mol
InChI Key: HTUIOTSOTHXIIW-UHFFFAOYSA-N
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Description

N-(6-bromopyridin-2-yl)oxane-3-carboxamide is a chemical compound with the molecular formula C11H13BrN2O2 and a molecular weight of 285.14 g/mol . This compound is characterized by the presence of a bromopyridine moiety attached to an oxane ring, which is further connected to a carboxamide group. It is primarily used in research and development within the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromopyridin-2-yl)oxane-3-carboxamide typically involves the reaction of 6-bromopyridine-2-amine with oxane-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) in an appropriate solvent such as dichloromethane .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(6-bromopyridin-2-yl)oxane-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine .

Scientific Research Applications

N-(6-bromopyridin-2-yl)oxane-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-bromopyridin-2-yl)oxane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can participate in binding interactions, while the oxane and carboxamide groups can influence the compound’s overall reactivity and stability. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloropyridin-2-yl)oxane-3-carboxamide
  • N-(6-fluoropyridin-2-yl)oxane-3-carboxamide
  • N-(6-iodopyridin-2-yl)oxane-3-carboxamide

Uniqueness

N-(6-bromopyridin-2-yl)oxane-3-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific types of chemical reactions, such as nucleophilic substitution, which may not be as favorable with other halogens .

Properties

IUPAC Name

N-(6-bromopyridin-2-yl)oxane-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O2/c12-9-4-1-5-10(13-9)14-11(15)8-3-2-6-16-7-8/h1,4-5,8H,2-3,6-7H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUIOTSOTHXIIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C(=O)NC2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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